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Compound of Interest

Compound Name: alpha-Chloro-4-(tert-pentyl)toluene

Cat. No.: B1583107 Get Quote

This guide provides a comprehensive technical overview of 1-(chloromethyl)-4-(tert-

pentyl)benzene, a versatile chemical intermediate. The document is structured to provide

researchers, scientists, and drug development professionals with in-depth knowledge of its

synthesis, properties, reactivity, and applications, grounded in established chemical principles

and supported by authoritative references.

Introduction and Strategic Importance
1-(Chloromethyl)-4-(tert-pentyl)benzene, also known by synonyms such as α-chloro-p-(1,1-

dimethyl-propyl)-toluene, 4-tert-pentylbenzyl chloride, and p-t-amylbenzyl chloride, is an

aromatic organic compound with the CAS Number 28162-11-0.[1][2][3] Its molecular structure

features a toluene core modified with a reactive chloromethyl (benzylic chloride) group and a

bulky tert-pentyl (tert-amyl) group in the para position.

The strategic importance of this molecule lies in its function as a highly reactive building block

in organic synthesis. The benzylic chloride provides a reactive site for nucleophilic substitution,

allowing for the facile introduction of the 4-tert-pentylbenzyl moiety into a wide range of

molecular scaffolds.[4][5] This structural motif is of significant interest in the development of

new pharmaceutical and agrochemical agents, where the tert-pentyl group can enhance

properties such as lipophilicity, metabolic stability, and target binding affinity. While direct

applications are specific to individual development programs, its role is analogous to similar

intermediates like 4-tert-butylbenzyl chloride, which is widely used in the synthesis of

antiallergic drugs and pesticides.[4][6]
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Physicochemical and Spectroscopic Properties
The molecular properties of 1-(chloromethyl)-4-(tert-pentyl)benzene are summarized below.

These properties are crucial for designing synthetic routes, purification procedures, and

analytical methods.

Property Value Source

IUPAC Name
1-(chloromethyl)-4-(2-

methylbutan-2-yl)benzene
[1]

Synonyms
α-Chloro-4-(tert-pentyl)toluene,

4-tert-pentylbenzyl chloride
[1][2]

CAS Number 28162-11-0 [1][3]

Molecular Formula C₁₂H₁₇Cl [1]

Molecular Weight 196.71 g/mol [1]

Appearance
Expected to be a liquid at room

temperature
Inferred

Purity (Typical) 90% [7]

Spectroscopic Profile (Predicted)
While specific experimental spectra are proprietary, the expected NMR and IR data based on

the molecular structure are as follows:

¹H NMR: Protons on the aromatic ring would appear as two doublets in the 7.2-7.4 ppm

region. The benzylic methylene protons (-CH₂Cl) would present as a sharp singlet around

4.5-4.6 ppm. The signals for the tert-pentyl group would include a quartet for the methylene

protons (~1.6-1.7 ppm), a singlet for the two methyl groups (~1.2-1.3 ppm), and a triplet for

the terminal methyl group (~0.6-0.7 ppm).

¹³C NMR: Aromatic carbons would resonate in the 125-145 ppm range. The benzylic carbon

(-CH₂Cl) would be expected around 45-47 ppm. The quaternary carbon of the tert-pentyl

group would appear around 38 ppm, with other aliphatic carbons resonating further upfield.
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IR Spectroscopy: Key vibrational bands would include C-H stretching for aromatic and

aliphatic groups (2800-3100 cm⁻¹), C=C stretching for the aromatic ring (1450-1600 cm⁻¹),

and a characteristic C-Cl stretching band for the benzylic chloride (650-800 cm⁻¹).

Synthesis Protocol: Electrophilic Chloromethylation
The most direct and industrially relevant method for synthesizing 1-(chloromethyl)-4-(tert-

pentyl)benzene is the electrophilic chloromethylation of tert-pentylbenzene. This reaction, a

variant of the Blanc chloromethylation, utilizes a source of formaldehyde and hydrogen chloride

in the presence of a Lewis acid catalyst.

Causality of Experimental Design
The objective is to introduce a chloromethyl group onto the aromatic ring. The tert-pentyl group

is an ortho-, para-director due to its electron-donating inductive and hyperconjugative effects.

Due to the significant steric hindrance from the bulky tert-pentyl group at the ortho positions,

the reaction overwhelmingly favors substitution at the para position. Formaldehyde and HCl

react in situ to form the highly electrophilic chloromethyl cation (⁺CH₂Cl), which is then attacked

by the electron-rich aromatic ring.

Detailed Step-by-Step Methodology
Disclaimer: This protocol is a representative procedure adapted from established methods for

similar compounds and should be performed by qualified personnel with appropriate safety

precautions.[6][8][9]

Materials:

tert-Pentylbenzene (Starting Material)

Paraformaldehyde (Formaldehyde source)

Concentrated Hydrochloric Acid (HCl)

Zinc Chloride (ZnCl₂, Lewis Acid Catalyst) or Sulfuric Acid (H₂SO₄)[8]

Dichloromethane (Solvent)
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Saturated Sodium Bicarbonate Solution (Aqueous)

Anhydrous Magnesium Sulfate (Drying Agent)

Protocol:

Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a

reflux condenser, and a gas inlet, charge tert-pentylbenzene (1.0 eq) and dichloromethane.

Catalyst and Reagent Addition: Add anhydrous zinc chloride (0.5 eq) to the solution.

Separately, prepare a slurry of paraformaldehyde (1.5 eq) in concentrated hydrochloric acid

(3.0 eq).

Reaction Initiation: Slowly add the paraformaldehyde/HCl slurry to the stirred solution of tert-

pentylbenzene. An exotherm may be observed.

Reaction Conditions: Heat the mixture to a gentle reflux (approximately 40-50°C) and

maintain for 8-12 hours. The reaction progress should be monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Workup - Quenching: After completion, cool the reaction mixture to room temperature.

Carefully pour the mixture over ice water to quench the reaction.

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.

Wash the organic layer sequentially with water and then with a saturated sodium bicarbonate

solution to neutralize any remaining acid.

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium

sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The crude product is typically purified by vacuum distillation to yield pure 1-

(chloromethyl)-4-(tert-pentyl)benzene.[6]

Synthesis Workflow Diagram
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1. Reactor Setup

2. Reagent Preparation

3. Reaction

4. Workup & Purification

5. Final Product
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Caption: Workflow for the synthesis of 1-(chloromethyl)-4-(tert-pentyl)benzene.
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Reactivity and Synthetic Applications
The primary mode of reactivity for 1-(chloromethyl)-4-(tert-pentyl)benzene is the nucleophilic

substitution of the chloride atom. The benzylic position makes the C-Cl bond highly labile and

susceptible to attack by a wide variety of nucleophiles. This reactivity is the cornerstone of its

utility as a synthetic intermediate.[5][10]

Key Reactions:

Ether Synthesis: Reaction with alcohols or alkoxides (e.g., sodium ethoxide) yields the

corresponding benzyl ethers.

Amine Synthesis: Reaction with primary or secondary amines produces substituted

benzylamines, which are common structures in pharmacologically active molecules.[5]

Ester Synthesis: Reaction with carboxylate salts provides benzyl esters.

Cyanide Displacement: Reaction with sodium or potassium cyanide yields 4-tert-

pentylbenzyl cyanide, a precursor to carboxylic acids, amides, and amines.

General Reactivity Diagram

Nucleophiles (Nu⁻)

Products

1-(chloromethyl)-4-(tert-pentyl)benzene

Benzyl Ether

 + R-O⁻ 

Benzylamine

 + R₂NH 

Benzyl Ester

 + R-COO⁻ 

Benzyl Cyanide

 + CN⁻ 

R-O⁻ (Alkoxide)R₂NH (Amine) R-COO⁻ (Carboxylate)CN⁻ (Cyanide)

Click to download full resolution via product page

Caption: Nucleophilic substitution reactions of 1-(chloromethyl)-4-(tert-pentyl)benzene.
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Analytical Quality Control
Ensuring the purity and identity of the synthesized material is critical. A self-validating analytical

workflow is essential for quality control.

Protocol:

Initial Purity Assessment (GC-MS):

An initial screen using Gas Chromatography-Mass Spectrometry (GC-MS) provides a

rapid assessment of purity and confirms the molecular weight of the main component

(196.7 g/mol ).

Structural Confirmation (NMR):

¹H and ¹³C NMR spectroscopy are used to confirm the precise molecular structure,

including the substitution pattern on the aromatic ring and the integrity of the side chains.

Functional Group Verification (FTIR):

Fourier-Transform Infrared (FTIR) spectroscopy verifies the presence of key functional

groups and the absence of starting materials (e.g., lack of a broad O-H stretch from any

hydrolyzed by-product).

Final Purity Assay (GC-FID):

A quantitative purity assay is performed using Gas Chromatography with a Flame

Ionization Detector (GC-FID) against a certified reference standard.

Analytical Workflow Diagram

Synthesized
Crude Product GC-MS Analysis

Identity & 
Purity Screen NMR Spectroscopy

(¹H, ¹³C)
If MW Match FTIR AnalysisIf Structure Match Quantitative GC-FIDIf Functional Groups OK Certified Product

(>90% Purity)

Click to download full resolution via product page
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Caption: Quality control workflow for 1-(chloromethyl)-4-(tert-pentyl)benzene.

Safety and Handling
1-(Chloromethyl)-4-(tert-pentyl)benzene is a hazardous chemical and must be handled with

appropriate precautions.

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye

damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H413

(May cause long lasting harmful effects to aquatic life).[7]

Precautionary Statements:

Prevention: P261 (Avoid breathing vapours), P280 (Wear protective gloves/clothing/eye

protection/face protection).[3]

Response: P301+P330+P331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting),

P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse

skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several

minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310

(Immediately call a POISON CENTER/doctor).[3][7]

Storage: P405 (Store locked up) in a well-ventilated place.[3]

This compound should be stored in a cool, well-ventilated area away from incompatible

materials such as strong oxidizing agents and bases.[5] All handling should occur within a

chemical fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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